
1,1'-Biphenyl, 2-chloro-4'-(methoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 2-chloro-4’-(methoxymethyl)- is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a chlorine atom and a methoxymethyl group attached to the rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Biphenyl, 2-chloro-4’-(methoxymethyl)- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under nitrogen protection at elevated temperatures (around 130°C) for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are significant for this compound, particularly involving the chlorine atom. The chlorine can be replaced by various nucleophiles, such as amines or alcohols, under appropriate conditions. This reaction type is useful for introducing new functional groups that may improve the compound's interaction with biological targets.
Electrophilic Substitution Reactions
Although less common due to the presence of a chlorine atom, which is a deactivating group, electrophilic substitution can occur under specific conditions. The methoxymethyl group can influence the reactivity of the biphenyl ring, potentially directing electrophilic substitution to certain positions.
Cross-Coupling Reactions
Cross-coupling reactions, such as Suzuki-Miyaura coupling, are versatile methods for forming carbon-carbon bonds. These reactions involve the use of palladium catalysts and can be employed to attach various aryl or alkyl groups to the biphenyl core, enhancing its diversity and potential applications .
Nucleophilic Substitution
Reaction Type | Conditions | Products |
---|---|---|
SNAr with Amine | High temperature, polar aprotic solvent | 1,1'-Biphenyl, 2-amino-4'-(methoxymethyl)- |
SNAr with Alcohol | Base, reflux | 1,1'-Biphenyl, 2-alkoxy-4'-(methoxymethyl)- |
Electrophilic Substitution
Reaction Type | Conditions | Products |
---|---|---|
Friedel-Crafts Acylation | AlCl3, acyl chloride | 1,1'-Biphenyl, 2-chloro-4'-(methoxymethyl)-acyl |
Nitration | HNO3, H2SO4 | This compoundnitro |
Cross-Coupling Reactions
Reaction Type | Conditions | Products |
---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh3)4, arylboronic acid, K2CO3 | 1,1'-Biphenyl, 2-aryl-4'-(methoxymethyl)- |
Scientific Research Applications
Biological Activities
Research indicates that 1,1'-biphenyl derivatives exhibit various biological activities:
- Enzyme Interaction : Studies have shown that these compounds can interact with enzymes and receptors in biological systems. The presence of chlorine and methoxy groups may enhance binding affinity to specific targets, potentially leading to increased biological activity.
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial effects against a range of pathogens, suggesting potential use in pharmaceutical applications.
Pharmaceutical Applications
1,1'-Biphenyl, 2-chloro-4'-(methoxymethyl)- has potential applications in drug development due to its biological activity. It can serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
Case Study : A study explored the compound's interaction with certain enzymes involved in metabolic pathways, revealing promising results for further drug development.
Material Science
The compound's structural properties make it a candidate for developing advanced materials. Its unique biphenyl structure allows for modifications that can enhance material properties such as electrical conductivity or thermal stability.
Application Area | Description |
---|---|
Pharmaceuticals | Potential lead compound for drug development |
Material Science | Candidate for advanced materials with enhanced properties |
Environmental Science
Due to its chemical stability and reactivity, 1,1'-biphenyl derivatives are being investigated for their environmental impact and degradation pathways. Understanding these pathways is crucial for assessing their safety and ecological effects.
Mechanism of Action
The mechanism by which 1,1’-Biphenyl, 2-chloro-4’-(methoxymethyl)- exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The specific pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
1,1’-Biphenyl, 2-chloro-: Lacks the methoxymethyl group, making it less versatile in certain reactions.
1,1’-Biphenyl, 4-chloro-: The chlorine atom is positioned differently, affecting its reactivity and applications.
Uniqueness: 1,1’-Biphenyl, 2-chloro-4’-(methoxymethyl)- is unique due to the presence of both chlorine and methoxymethyl groups, which provide distinct reactivity patterns and potential for diverse applications. The methoxymethyl group can act as a protecting group or participate in further chemical transformations, enhancing the compound’s utility in synthetic chemistry.
Biological Activity
1,1'-Biphenyl, 2-chloro-4'-(methoxymethyl)- is an organic compound characterized by a biphenyl structure with a chlorine atom and a methoxymethyl group. Its molecular formula is C15H15ClO, and it has a molecular weight of approximately 232.71 g/mol. This compound is of interest due to its potential biological activities, particularly in pharmacology and biochemistry.
Research indicates that biphenyl derivatives can interact with various biological systems, including enzymes and receptors. The presence of chlorine and methoxy groups may enhance binding affinity to specific targets, potentially leading to increased biological activity. Interaction studies often utilize techniques such as molecular docking simulations and enzyme inhibition assays to assess these interactions.
Biological Activities
- Antimicrobial Activity : Compounds similar to 1,1'-biphenyl derivatives have shown antimicrobial properties. Studies suggest that the chlorinated biphenyls exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Some biphenyl derivatives have demonstrated cytotoxic effects on cancer cell lines. For instance, structure-activity relationship (SAR) studies indicate that modifications in the biphenyl structure can lead to enhanced anticancer activity.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Comparative Analysis with Related Compounds
The following table compares the structural features and biological activities of related compounds:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
1,1'-Biphenyl | Two phenyl rings | Base structure for many derivatives |
2-Chlorobiphenyl | Chlorine at position 2 | Used as an industrial chemical |
4-Methoxybiphenyl | Methoxy group at position 4 | Exhibits different biological activity |
3-Chloro-4-methoxyphenol | Hydroxyl group present | Known for its antiseptic properties |
Biphenyl-2-carboxylic acid | Carboxylic acid functional group | Potential use in pharmaceuticals |
Case Study 1: Anticancer Activity
A study evaluated the anticancer activity of various biphenyl derivatives against multiple myeloma cell lines (RPMI 8226). The results indicated that certain derivatives exhibited IC50 values lower than 10 μM, suggesting significant cytotoxicity towards cancer cells while remaining non-toxic to normal B lymphocytes.
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of cytochrome P450 enzymes by chlorinated biphenyls. The study utilized fluorescence polarization assays to measure enzyme activity and found that specific substitutions on the biphenyl ring could enhance inhibitory potency.
Properties
CAS No. |
109523-84-4 |
---|---|
Molecular Formula |
C14H13ClO |
Molecular Weight |
232.70 g/mol |
IUPAC Name |
1-chloro-2-[4-(methoxymethyl)phenyl]benzene |
InChI |
InChI=1S/C14H13ClO/c1-16-10-11-6-8-12(9-7-11)13-4-2-3-5-14(13)15/h2-9H,10H2,1H3 |
InChI Key |
IVJFMDRPPCDFCM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.